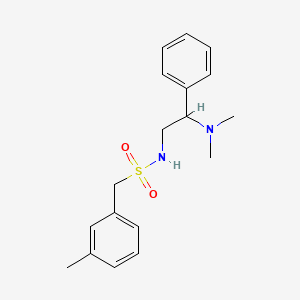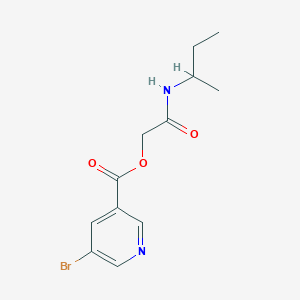![molecular formula C24H24FN3O4S B2480289 N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900004-20-8](/img/structure/B2480289.png)
N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures related to "N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide" are of significant interest in medicinal chemistry and chemical biology. They belong to a class of compounds that often exhibit unique biological activities, making them potential candidates for the development of new therapeutic agents. The interest in these molecules stems from their diverse chemical structures and the various biological pathways they can influence.
Synthesis Analysis
The synthesis of compounds structurally similar to the one involves multi-step chemical reactions that carefully introduce functional groups into the molecule. For example, Banister et al. (2012) describe a practical multigram synthesis approach for a class of ligands targeting the translocator protein (TSPO), highlighting the complexity and the efficiency required in synthesizing such molecules (Banister et al., 2012).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic and analytical techniques. The determination of molecular structure is crucial for understanding the compound's reactivity and biological activity. Studies often employ NMR, IR, mass spectrometry, and X-ray crystallography to elucidate the structure of these complex molecules. For instance, Subasri et al. (2016) utilized analytical and spectral studies, including X-ray data, to confirm the structure of related compounds (Subasri et al., 2016).
Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging
Fluorophenyl derivatives have been instrumental in the development of selective radioligands for imaging with PET (Positron Emission Tomography), particularly targeting the translocator protein (18 kDa). Such compounds, exemplified by the synthesis of [18F]PBR111, demonstrate the utility of fluorine-18 labelled compounds for in vivo imaging, which can be crucial for diagnosing and monitoring neurodegenerative diseases (Dollé et al., 2008).
Anticancer Activity
The development of novel N-(3-chloro-4-fluorophenyl) derivatives has shown significant anti-inflammatory activity, indicating the potential for these compounds in therapeutic applications against inflammation-related pathologies, including cancer (Sunder & Maleraju, 2013). Additionally, fluoro-substituted benzo[b]pyrans have been identified with anti-lung cancer activity, suggesting a promising avenue for the development of new anticancer drugs (Hammam et al., 2005).
Neuroinflammation and Neurodegenerative Diseases
Research into pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) has highlighted the role of these compounds in detecting neuroinflammation, a hallmark of various neurodegenerative diseases. The development and evaluation of these compounds for PET imaging offer a non-invasive method to study and potentially diagnose neuroinflammatory conditions early in their progression (Damont et al., 2015).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of thienopyrimidine linked rhodanine derivatives have showcased antimicrobial activity, which underscores the versatility of fluorophenyl derivatives in developing new antimicrobial agents. This research provides a foundation for future studies aimed at combating microbial resistance (Kerru et al., 2019).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S/c1-15(2)31-13-5-12-28-23(30)22-21(18-6-3-4-7-19(18)32-22)27-24(28)33-14-20(29)26-17-10-8-16(25)9-11-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTVGOMTBIHFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)



![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)